REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9][C:10](O)=[O:11].B(F)(F)F.CCOCC>ClCCl.O>[CH3:9][C:10]([C:5]1[CH:6]=[CH:7][CH:8]=[C:1]([OH:2])[C:3]=1[OH:4])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted under microwave irradiation (300 W) for 1.5 min
|
Duration
|
1.5 min
|
Type
|
WASH
|
Details
|
The organic lay was washed with 10% NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography (SiO2, CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(C(=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |